

Oral (2R)-Atecegatran: A Comprehensive Pharmacokinetic Profile

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Compound of Interest

Compound Name: (2R)-Atecegatran

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(2R)-Atecegatran, also known as Atecegatran metoxil or AZD0837, is an investigational oral anticoagulant. It functions as a prodrug, being metabolically converted in the body to its active form, AR-H067637. This active metabolite is a selective and reversible direct inhibitor of thrombin, a key enzyme in the blood coagulation cascade. Clinical development of **(2R)-Atecegatran** has reached Phase II trials for the prevention of stroke and systemic embolic events in patients with non-valvular atrial fibrillation. This technical guide provides a detailed overview of the pharmacokinetic profile of oral **(2R)-Atecegatran**, intended for researchers, scientists, and professionals in drug development.

Pharmacokinetic Data

The pharmacokinetic properties of **(2R)-Atecegatran** and its active metabolite, AR-H067637, have been evaluated in both preclinical animal models and human clinical trials. The following tables summarize the key quantitative pharmacokinetic parameters.

Table 1: Pharmacokinetic Parameters of the Active Metabolite (AR-H067637) in Humans Following Single Oral Doses of (2R)-Atecegatran (AZD0837)

Parameter	Value	Reference
Time to Maximum Plasma Concentration (Tmax)	~1 hour	[1] [2]
Plasma Half-life (t _{1/2})	9.3 hours	[1] [2]
Oral Bioavailability of (2R)-Atecegatran	22 - 52%	[1] [2]
Inter-individual Variability in C _{max}	16%	[1] [2]
Inter-individual Variability in AUC	28%	[1] [2]

Table 2: Effect of Ketoconazole on the Pharmacokinetics of (2R)-Atecegatran (AZD0837) and its Active Metabolite (AR-H067637) in Pigs

Parameter	Change with Concomitant Ketoconazole	Reference
AUC of (2R)-Atecegatran (Prodrug)	99% increase	[3]
AUC of AR-H067637 (Active Metabolite)	51% increase	[3]
Biliary Excretion of AR-H067637 (Ae(bile))	53 ± 6% of the enteral dose	[3]

Experimental Protocols

First-in-Man Study of Single Oral Doses of (2R)-Atecegatran (AZD0837)

Study Design: This was a single-center, randomized, single-blind, placebo-controlled, escalating single-dose study.[\[1\]](#)

Subjects: 44 healthy Caucasian male volunteers, aged 20-39 years, were enrolled.[1][2]

Drug Administration: Single oral escalating doses of **(2R)-Atecegatran** (15 mg, 45 mg, 120 mg, 300 mg, and 750 mg) were administered as a solution to fasting subjects.[1][2]

Pharmacokinetic Sampling and Analysis: Blood samples were collected at predefined time points to determine the plasma concentrations of **(2R)-Atecegatran** and its active metabolite, AR-H067637. Pharmacokinetic parameters including C_{max}, T_{max}, AUC, and half-life were calculated.

Pharmacodynamic Assessment: The anticoagulant effect was assessed by ex vivo measurements of activated partial thromboplastin time (APTT), ecarin coagulation time (ECT), thrombin time (TT), and thrombin generation in plasma.[1][2]

Preclinical Study of (2R)-Atecegatran (AZD0837) in Pigs

Animal Model: An experimental model in pigs was utilized, which allowed for repeated sampling from three blood vessels, the bile duct, and a perfused intestinal segment.[3]

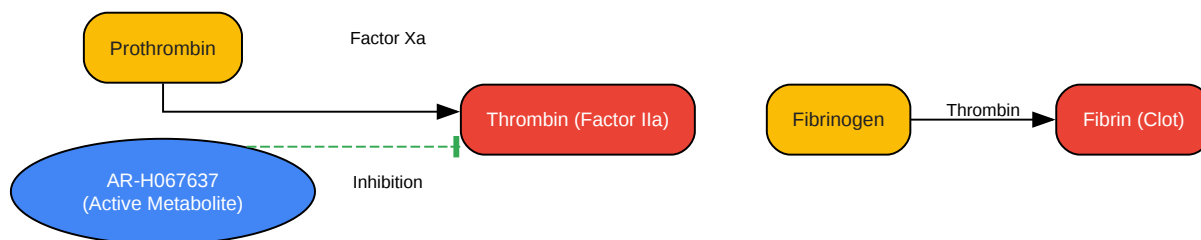
Drug Administration:

- **(2R)-Atecegatran** (500 mg) was administered enterally, either alone (n=5) or in combination with a single dose of ketoconazole (600 mg) (n=6).[3]
- The prodrug and its active metabolite were also administered intravenously as reference doses (n=2 for each).[3]

Sample Collection and Analysis: Plasma and bile samples were collected to determine the concentrations of **(2R)-Atecegatran** and its metabolites. This allowed for the investigation of biotransformation and the effects of ketoconazole on metabolism and hepatobiliary transport.[3] In vitro depletion experiments using pig liver microsomes were also conducted to support the in vivo findings.[3]

Visualizations

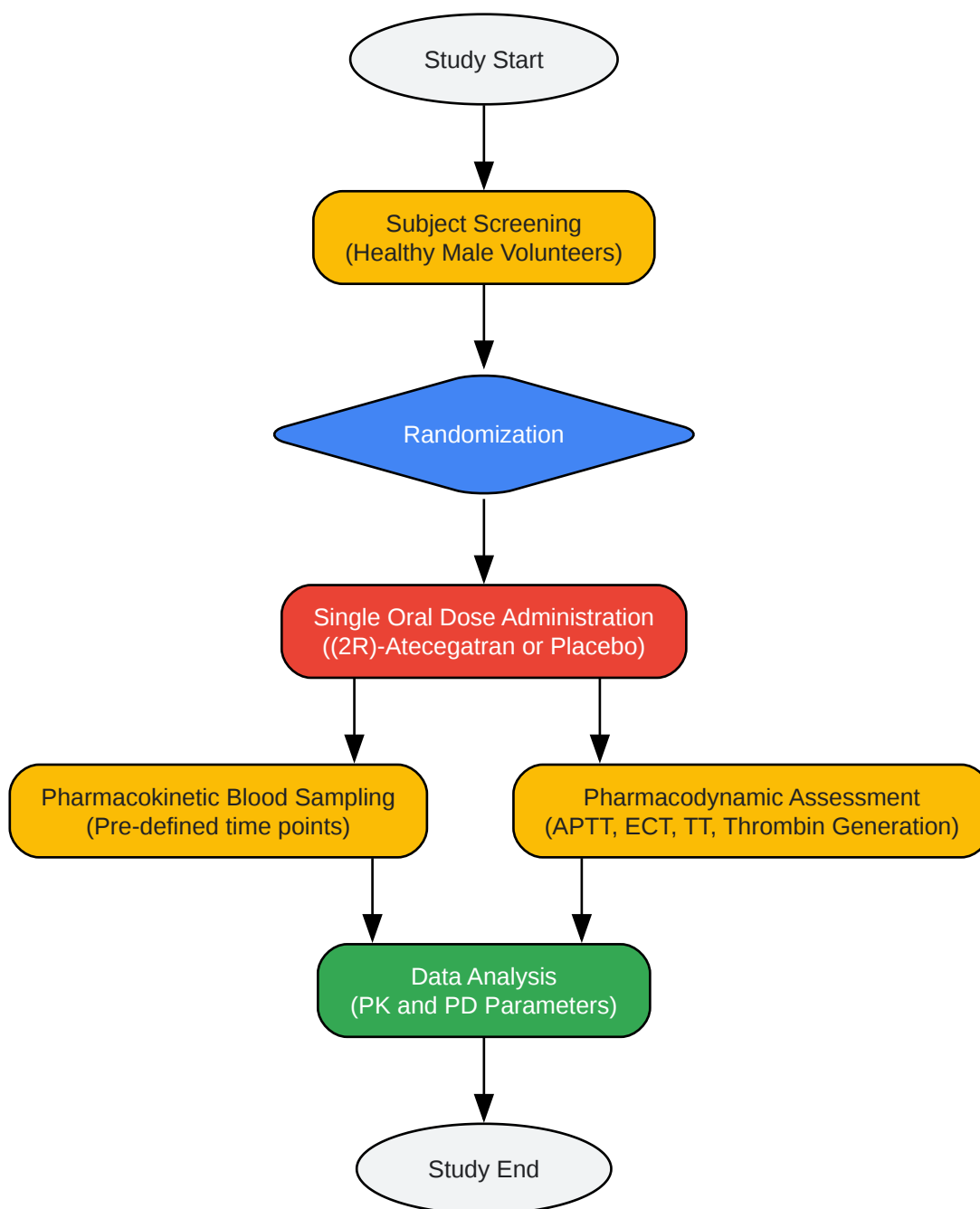
Mechanism of Action of AR-H067637



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Caption: Mechanism of action of AR-H067637, the active metabolite of **(2R)-Atecegatran**.

Experimental Workflow of the First-in-Man Study



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Caption: Workflow of the first-in-man pharmacokinetic and pharmacodynamic study.

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References

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